3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide
Description
Properties
IUPAC Name |
(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(2,4-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F2N2O2/c17-11-2-1-10(13(18)7-11)9-24-21-6-5-16(23)22-15-4-3-12(19)8-14(15)20/h1-4,6-8H,5,9H2,(H,22,23)/b21-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOROMAWUFAOML-MPUCSWFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a dichlorobenzyl moiety and a difluorophenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It potentially interacts with receptors that mediate cellular responses to inflammation and pain.
Antiinflammatory Effects
Research indicates that compounds similar to This compound exhibit significant anti-inflammatory properties. For instance, compounds containing the difluorophenyl moiety have been shown to inhibit prostaglandin synthesis effectively, which is crucial in managing inflammatory responses .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, thus showing promise as a therapeutic agent in oncology .
Data Tables
Case Studies
- Anti-inflammatory Activity : A study examining the anti-inflammatory effects of similar compounds highlighted their ability to reduce inflammation markers in animal models. The results indicated a significant reduction in edema and pain scores when treated with the compound .
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines demonstrated that the compound exhibited selective cytotoxicity. For example, treatment of A549 lung cancer cells resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could induce apoptosis through caspase activation pathways, which are critical in programmed cell death processes .
Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of propanamide compounds exhibit significant anticonvulsant properties. Studies have focused on the structure-activity relationship (SAR) of similar compounds, suggesting that modifications can enhance efficacy against seizures. For instance, compounds with specific substituents at the aromatic ring have demonstrated potent activity in animal models of epilepsy .
Anticancer Potential
Compounds with similar structures have been evaluated for their anticancer activities. The presence of halogen substituents like dichloro and difluoro groups can influence the biological activity and selectivity of these compounds against cancer cell lines. Preliminary studies indicate that such modifications may enhance apoptosis in cancer cells .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds like 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide. Research suggests that these compounds may modulate ion channels involved in neuronal excitability, providing a mechanism for potential therapeutic effects in neurodegenerative diseases .
Case Studies and Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Propanamide Derivatives
The target compound’s activity and physicochemical properties are influenced by its dichlorobenzyloxyimino and difluorophenyl groups. Below is a comparison with structurally related analogs:
Table 1: Key Structural Differences
Key Observations :
- Methoxyimino vs. Dichlorobenzyloxyimino: The methoxyimino analog (CAS unspecified) in lacks chlorine atoms, reducing lipophilicity (predicted XlogP ~3.5 vs. target’s ~4.5). This may enhance aqueous solubility but reduce membrane permeability.
- Quinoxaline Hybrid: The compound in incorporates a trifluoromethylquinoxaline group, increasing molecular weight (666.5 g/mol) and complexity.
- Phenoxy vs. Benzyloxy: The dichlorophenoxy derivative in replaces the benzyloxyimino group with a phenoxy ether, altering electronic properties and steric bulk.
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters
Key Insights :
- The target compound’s moderate XlogP (~4.5) balances lipophilicity and solubility, making it suitable for oral bioavailability.
- The quinoxaline hybrid’s high XlogP (6.8) may limit aqueous solubility but enhance tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
